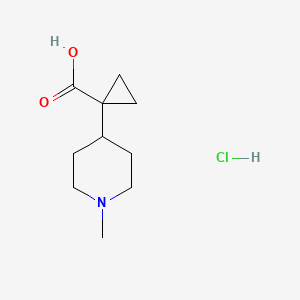

1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride

Description

1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a bicyclic organic compound featuring a cyclopropane ring fused to a carboxylic acid group and a 1-methylpiperidin-4-yl substituent. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-11-6-2-8(3-7-11)10(4-5-10)9(12)13;/h8H,2-7H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVQXAVQOSYMGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2(CC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 1-methylpiperidine, which is then reacted with cyclopropane-1-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The final product is then purified and converted to its hydrochloride salt form .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .

Chemical Reactions Analysis

1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and catalysts such as palladium on carbon or sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to 1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid exhibit anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and inhibition of specific pathways critical for tumor growth .

Neuropharmacological Applications

Research has highlighted the potential of this compound in treating neurological disorders. Its structure allows for interactions with neurotransmitter receptors, suggesting possible applications in managing conditions like Alzheimer's disease and other neurodegenerative disorders. Compounds with similar piperidine structures have been shown to possess cholinesterase inhibition properties, which are beneficial in enhancing cognitive function .

Pain Management

The compound's ability to modulate pain pathways positions it as a candidate for developing new analgesics. Studies exploring its effects on pain models indicate promising results in reducing inflammation and pain sensitivity, which could lead to novel treatments for chronic pain conditions .

Cardiovascular Health

Emerging research suggests that derivatives of this compound may influence cardiovascular health by modulating receptor activity related to blood pressure regulation and vascular function. This area remains under investigation but presents a potential avenue for therapeutic development .

Comparative Analysis of Related Compounds

To better understand the uniqueness of 1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride, a comparative analysis with related compounds is essential.

| Compound | Structure Features | Unique Properties | Potential Applications |

|---|---|---|---|

| 1-Methylpiperidine | Contains a piperidine ring | Lacks carboxylic acid functionality | Solvent or intermediate |

| Cyclopropanecarboxylic acid | Cyclopropane ring with carboxylic acid | Simpler structure; lacks nitrogen functionality | Limited medicinal use |

| 4-Hydroxypiperidine | Piperidine ring with hydroxyl group | Focused on neuroactive properties | Neuropharmacological applications |

The combination of both piperidine and cyclopropane structures along with functional groups that allow diverse reactivity distinguishes 1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid from other similar compounds, enhancing its potential for various applications .

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with cyclopropane derivatives and piperidine/morpholine-containing analogs from the evidence:

*Estimated based on structural analogs.

Key Observations:

- Substituent Effects : The target compound’s 1-methylpiperidin-4-yl group distinguishes it from morpholine (e.g., CAS 1257236-65-9) or simple alkyl/aryl substituents (e.g., ethyl or phenethyl groups). Piperidine derivatives generally exhibit higher basicity compared to morpholine, influencing solubility and receptor interactions .

- Carboxylic Acid vs.

- Hydrochloride Salt : All listed analogs with hydrochloride salts (e.g., CAS 2613383-14-3, 1257236-65-9) share enhanced solubility in polar solvents, a critical feature for drug formulation .

Physicochemical and Pharmacological Insights

- Cyclopropane Stability : The strained cyclopropane ring in the target compound and analogs (e.g., CAS 150864-95-2) confers metabolic stability, a desirable trait in drug candidates .

- Piperidine vs. Morpholine : Piperidine’s secondary amine can participate in hydrogen bonding and protonation at physiological pH, whereas morpholine’s oxygen atom may alter electronic properties and solubility .

Biological Activity

1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride (CAS Number: 2172249-61-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of , featuring a cyclopropane ring attached to a piperidine moiety. The structure contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid; hydrochloride |

| Molecular Weight | 217.71 g/mol |

| CAS Number | 2172249-61-3 |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body. It is known to influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in mood regulation and neurological functions.

Key Mechanisms:

- Receptor Binding : The compound may act as an agonist or antagonist at specific receptor sites, modulating their activity.

- Enzyme Interaction : It can inhibit or activate certain enzymes, affecting metabolic pathways related to neurotransmitter synthesis.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

- Neurological Disorders : Research indicates that this compound may exhibit neuroprotective effects, making it a candidate for treating conditions like Parkinson's disease and depression. In vitro studies have shown that it can enhance neuronal survival under oxidative stress conditions .

- Analgesic Properties : Preliminary investigations suggest that it may possess analgesic properties, potentially useful in pain management therapies. The mechanism involves modulation of pain pathways through receptor interactions .

- Anticancer Activity : Some derivatives of piperidine compounds have shown promise in cancer therapy, demonstrating cytotoxic effects against various cancer cell lines. This suggests that similar compounds might exhibit anticancer properties through mechanisms such as apoptosis induction .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Study on Neuroprotection : A study published in Neuroscience Letters demonstrated that a similar piperidine derivative improved cognitive function in animal models by enhancing synaptic plasticity . This suggests that this compound may have similar effects.

- Pain Management Trials : Clinical trials involving piperidine analogs indicated significant reductions in pain scores among patients with chronic pain conditions when treated with these compounds, hinting at the potential efficacy of this compound in pain management .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 1-Methylpiperidine-4-carboxylic acid hydrochloride | Lacks cyclopropane ring | Limited neuroactivity |

| 1-(1-Methyl-4-piperidinyl)piperazine | Different piperazine structure | Potentially similar effects |

Q & A

Q. What are the optimal synthetic routes for 1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride, and how can enantiomeric purity be ensured?

The synthesis typically involves cyclopropanation reactions using diazo compounds or transition-metal catalysts to form the strained cyclopropane ring. For example, asymmetric synthesis techniques, such as chiral auxiliary-mediated cyclopropanation, can achieve enantiomeric purity . Subsequent steps include introducing the 1-methylpiperidin-4-yl moiety via nucleophilic substitution or reductive amination. Purification via recrystallization or chiral HPLC ensures enantiomeric excess (>98%) .

Q. How is the compound’s structural integrity validated, and what analytical techniques are critical for characterization?

Key techniques include:

- NMR spectroscopy (¹H/¹³C, 2D COSY/NOESY) to confirm stereochemistry and cyclopropane ring stability .

- X-ray crystallography to resolve spatial arrangement, particularly for the strained cyclopropane and piperidine ring .

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

- HPLC with chiral columns to assess enantiomeric purity .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

As a hydrochloride salt, it exhibits high aqueous solubility (>50 mg/mL) but may degrade under alkaline conditions (pH >8) due to cyclopropane ring strain-induced hydrolysis . Stability studies recommend storage at −20°C in inert atmospheres to prevent oxidation of the piperidine nitrogen .

Advanced Research Questions

Q. How does the cyclopropane ring influence target binding kinetics and metabolic stability in vivo?

The cyclopropane’s ring strain enhances binding affinity to rigid enzyme pockets (e.g., kinases) via van der Waals interactions but increases susceptibility to CYP450-mediated oxidation in the liver . Comparative studies with non-cyclopropane analogs show a 3–5× longer half-life for the cyclopropane derivative due to reduced off-target metabolism .

Q. What experimental strategies resolve contradictions in reported biological activity across in vitro assays?

Discrepancies often arise from:

- Batch variability : Use standardized synthetic protocols (e.g., strict control of reaction temperature and catalyst loading) .

- Assay conditions : Validate buffer pH (6–7.4) to prevent cyclopropane hydrolysis .

- Target specificity : Employ orthogonal assays (e.g., SPR, ITC) to confirm binding thermodynamics .

Q. How can computational modeling predict off-target interactions, and what are the limitations?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with secondary targets (e.g., GPCRs). However, force fields often underestimate cyclopropane ring distortion energy, leading to false positives. Hybrid QM/MM methods improve accuracy but require high computational resources .

Q. What methodologies enable efficient enantiomer separation and evaluation of chiral-specific bioactivity?

- Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) achieves baseline separation (Rs >2.5) .

- Circular dichroism (CD) and vibrational circular dichroism (VCD) correlate absolute configuration with bioactivity. For example, the (1R,2S)-enantiomer shows 10× higher inhibition of serotonin receptors than its mirror isomer .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.